molecular formula C7H6KO2 B1260764 Potassium benzoate CAS No. 582-25-2

Potassium benzoate

Cat. No. B1260764
Key on ui cas rn: 582-25-2
M. Wt: 161.22 g/mol
InChI Key: MVHKJLPAUPVQIR-UHFFFAOYSA-N
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Patent
US04356105

Procedure details

In a separate run, a mixture of 61 g (0.5 mole) benzoic acid and 34.6 g (0.52 mole) potassium hydroxide in 146 g of distilled water was stirred at 80°-85° C. under a stream of air until 115 g of water had evaporated. The resulting mixture was cooled to yield solid potassium benzoate which contained 34 weight percent water based on the total material weight. A portion of the solid was removed for slurry viscosity measurement, and the rest of the solid was filtered to remove excess water. The filtered solid contained about 23 weight percent water based on the total material weight. Separate slurries of the wet KBz solid, and of the filtered KBz solid in terphenyl were prepared at 150° C. The slurry viscosities at 200° C. were 225 centipoise for the wet solid and 14.8 centipoise for the filtered solid.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 g
Type
solvent
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step Two
Name
potassium benzoate

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+:11]>O>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
34.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
146 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
115 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled

Outcomes

Product
Name
potassium benzoate
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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